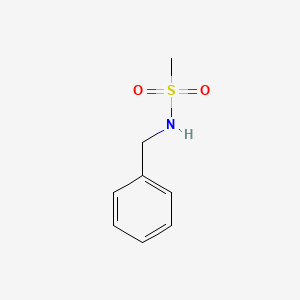n-Benzylmethanesulfonamide
CAS No.: 3989-45-5
Cat. No.: VC1971522
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3989-45-5 |
|---|---|
| Molecular Formula | C8H11NO2S |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | N-benzylmethanesulfonamide |
| Standard InChI | InChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
| Standard InChI Key | JPZKJABGOSPYDD-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NCC1=CC=CC=C1 |
| Canonical SMILES | CS(=O)(=O)NCC1=CC=CC=C1 |
Introduction
Structural Characteristics and Identification
N-Benzylmethanesulfonamide is identified by the CAS number 3989-45-5, which serves as its unique registry identifier in chemical databases. The compound possesses a molecular formula of C8H11NO2S with a molecular weight of 185.24300 g/mol . The structural configuration of N-benzylmethanesulfonamide features a sulfonamide functional group, which consists of a sulfur atom bonded to two oxygen atoms and a nitrogen atom, with the nitrogen further connected to a benzyl group and the sulfur linked to a methyl group .
Chemical Identifiers and Nomenclature
The compound is known by several synonyms in the scientific literature:
-
Methanesulfonamide, N-benzyl-
-
N-(Phenylmethyl)methanesulfonamide
-
N-Benzylmethanesulphonamide
Its structural representation can be expressed through various chemical notation systems:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
| InChIKey | JPZKJABGOSPYDD-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NCC1=CC=CC=C1 |
Physical and Chemical Properties
N-Benzylmethanesulfonamide typically appears as a white to off-white solid with specific physical characteristics that influence its behavior in various chemical environments . The compound's physical properties are essential for understanding its potential applications and handling requirements.
Key Physical Parameters
The compound exhibits several important physical parameters that are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 185.24300 g/mol |
| Density | 1.217 g/cm³ |
| Boiling Point | 317.2°C at 760 mmHg |
| Flash Point | 145.7°C |
| Exact Mass | 185.05100 |
| Index of Refraction | 1.55 |
| LogP | 2.20750 |
| Polar Surface Area (PSA) | 54.55000 |
Chemical Reactivity
The sulfonamide functional group in N-benzylmethanesulfonamide contributes significantly to its chemical reactivity. The compound features a sulfur atom bonded to oxygen atoms and a nitrogen atom, which influences its ability to participate in hydrogen bonding . This structural arrangement affects its solubility profile, making it soluble in polar organic solvents but with limited solubility in water.
The nitrogen atom in the sulfonamide group serves as a nucleophilic center, allowing the compound to participate in various chemical transformations, including further alkylation reactions or modifications of the benzyl group .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of N-benzylmethanesulfonamide, with each method offering specific advantages depending on the desired scale and application.
Direct Sulfonamide Formation
The most common synthesis method involves the reaction of methanesulfonyl chloride with benzylamine. This nucleophilic substitution reaction typically requires a base to enhance the nucleophilicity of the amine and to neutralize the hydrogen chloride formed as a byproduct. The reaction can be represented as:
Methanesulfonyl chloride + Benzylamine → N-Benzylmethanesulfonamide + HCl
Manganese-Catalyzed N-Alkylation
A more recent and environmentally friendly approach involves manganese-catalyzed N-alkylation of sulfonamides using alcohols. This borrowing hydrogen approach employs a well-defined Mn(I) PNP pincer precatalyst, allowing benzylic alcohols to be used as alkylating agents .
The reaction offers several advantages:
-
Uses benzylic alcohols instead of more toxic alkylating agents
-
Produces water as the only byproduct
-
Operates through a catalytic cycle that facilitates high atom economy
The catalytic system typically consists of:
-
Mn(I) PNP pincer precatalyst (5 mol%)
-
K2CO3 (10 mol%) as base
-
Xylenes as solvent
This method has been demonstrated to be effective for a wide range of sulfonamides, providing corresponding mono-N-alkylated products in high yields, typically around 85% on average .
Reductive Amidation Approach
Another synthetic route involves the condensation of methanesulfonamide with benzaldehyde to form an N-sulfonyl imine intermediate, followed by reduction. This approach has been documented in research focused on the synthesis of sulfonamide derivatives . The intermediate N-benzylidene-sulfonamide can be formed using catalytic amounts of pyrrolidine and molecular sieves at elevated temperatures (around 60°C) .
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 186.05834 | 138.1 |
| [M+Na]+ | 208.04028 | 149.2 |
| [M+NH4]+ | 203.08488 | 146.3 |
| [M+K]+ | 224.01422 | 141.7 |
| [M-H]- | 184.04378 | 139.8 |
| [M+Na-2H]- | 206.02573 | 144.6 |
| [M]+ | 185.05051 | 140.5 |
| [M]- | 185.05161 | 140.5 |
Structure-Activity Relationships
The structural characteristics of N-benzylmethanesulfonamide provide a foundation for understanding its potential interactions in biological systems and its utility in chemical synthesis.
Structural Modifications and Effects
Research on related compounds has shown that modifications to the basic N-benzylsulfonamide structure can significantly impact biological activity:
-
N-Benzyl phenylsulfonamide derivatives have demonstrated enhanced binding affinity in certain receptor systems, with some compounds showing Ki values in the nanomolar range .
-
The chirality of these compounds can significantly affect their potency. For example, the S-isomer of related N-benzyl phenylsulfonamides has shown enhanced potency compared to racemic mixtures .
-
Substituents on the benzyl ring can fine-tune activity. For instance, 4-substituted N-benzyl derivatives with groups such as 4-Cl, 4-OCH3, and 4-CH3 have shown varied effects on binding affinity and antagonistic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume